1-Chlorovinyltrimethylsilane can be synthesized from chlorotrimethylsilane and vinyl compounds. It falls under the category of halovinyl silanes, which are known for their applications in various chemical reactions, including nucleophilic substitutions and polymerizations. Its chemical structure can be represented as CHClSi, indicating it contains five carbon atoms, eleven hydrogen atoms, one chlorine atom, and one silicon atom.
The synthesis of 1-Chlorovinyltrimethylsilane typically involves the reaction of trimethylsilane with vinyl chloride or other vinyl derivatives. The general reaction can be summarized as follows:
The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The use of solvents like diethyl ether or toluene is common to facilitate the reaction. The yield can vary based on factors such as temperature, concentration, and the presence of catalysts.
1-Chlorovinyltrimethylsilane participates in several significant chemical reactions:
For instance, when reacted with bromine, 1-Chlorovinyltrimethylsilane yields (1-chloro-1,2-dibromoethyl)trimethylsilane through an addition mechanism across the double bond .
The mechanism of action for 1-Chlorovinyltrimethylsilane primarily involves its ability to act as a source of vinyl groups in polymerization processes or as a reactive intermediate in organic synthesis. Upon exposure to nucleophiles or electrophiles, it can facilitate various transformations that lead to more complex structures.
For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile (such as an amine), resulting in the formation of new carbon-nitrogen bonds .
Relevant data indicates that this compound can be used effectively in hydrosilylation reactions and other silicon-based transformations .
1-Chlorovinyltrimethylsilane finds applications in several scientific fields:
Organometallic reagents serve as powerful tools for constructing the silicon-vinyl bond in 1-chlorovinyltrimethylsilane. Grignard reagents (vinylmagnesium halides) and vinyllithium compounds react with chlorotrimethylsilane (Me₃SiCl) via nucleophilic displacement to form the target molecule. This reaction typically proceeds under anhydrous conditions in ethereal solvents (e.g., tetrahydrofuran or diethyl ether) at low temperatures (-78°C to 0°C) to prevent undesirable side reactions. The general reaction scheme follows:
ClC(H)=C(H)MgBr + ClSiMe₃ → ClC(H)=C(H)SiMe₃ + MgBrCl
Organoaluminum compounds offer an alternative pathway, particularly effective for sterically demanding substrates. Trialkylaluminum reagents (R₃Al) facilitate the dehalosilylation of 1,1-dichloroethylene, where the aluminum coordinates to chlorine atoms, enhancing silicon's electrophilicity toward the vinyl moiety. This method demonstrates moderate to high yields (65-85%) but requires strict exclusion of moisture and oxygen due to reagent sensitivity [4]. Key limitations include the stoichiometric consumption of expensive organometallic reagents and challenges in controlling regioselectivity for asymmetrically substituted vinyl systems. Recent advances focus on catalytic variants using earth-abundant metals to improve atom economy.
Chlorosilane precursors, particularly trimethylchlorosilane (Me₃SiCl), provide the most direct industrial route to 1-chlorovinyltrimethylsilane via hydrosilylation or dehydrohalogenation. The Direct Process—reacting silicon metal with methyl chloride in the presence of a copper catalyst—generates mixed chlorosilanes including Me₃SiCl, which serves as the silicon source for further functionalization [1].
Table 1: Chlorosilane Precursors in 1-Chlorovinyltrimethylsilane Synthesis
Precursor | Reaction Type | Key Conditions | Role in Synthesis |
---|---|---|---|
Trimethylchlorosilane (Me₃SiCl) | Nucleophilic substitution | Anhydrous solvents, organometallic reagents | Direct silicon source |
Silicon tetrachloride (SiCl₄) | Reduction/Functionalization | Fractional distillation, catalytic reduction | Ultrapure silicon precursor |
Methyltrichlorosilane (CH₃SiCl₃) | Direct Process intermediate | Copper catalysis, 250-300°C | Industrial-scale production |
Dehydrohalogenation strategies involve base-mediated elimination from 1,2-dichloroethyltrimethylsilane. Strong bases like potassium tert-butoxide facilitate β-elimination of HCl, forming the vinyl chloride moiety. This method requires precise temperature control (0-25°C) to minimize polymerization of the reactive chlorovinyl product. Fractional distillation under reduced pressure is then employed for purification, leveraging the volatility difference between byproducts and the target molecule [1] [4]. The hydrolysis sensitivity of Si-Cl bonds necessitates anhydrous conditions throughout, as even trace moisture leads to siloxane formation:2 Me₃SiCl + H₂O → (Me₃Si)₂O + 2 HCl
Transition metal catalysts enable efficient silicon-carbon bond formation through mechanisms leveraging variable oxidation states and ligand exchange. Platinum complexes (e.g., Karstedt's catalyst) and palladium compounds (e.g., Pd(PPh₃)₄) facilitate hydrosilylation of acetylene derivatives or cross-coupling between vinyl halides and silyl nucleophiles. The catalytic cycle for hydrosilylation involves:
Figure 1: Catalytic Cycle for Platinum-Catalyzed Hydrosilylation
[Pt(0)] + H-SiMe₃ → [Pt(II)(H)(SiMe₃)] (Oxidative Addition) [Pt(II)(H)(SiMe₃)] + HC≡CCl → [Pt(II)(SiMe₃)(CH=CHCl)] (Alkyne Insertion) [Pt(II)(SiMe₃)(CH=CHCl)] → [Pt(0)] + ClCH=CHSiMe₃ (Reductive Elimination)
For chloroacetylene substrates, regioselectivity becomes critical. Electron-deficient platinum catalysts bearing fluorinated ligands favor anti-Markovnikov addition, placing silicon at the terminal position and chlorine at the internal carbon. Palladium-catalyzed Stille-type couplings employ vinylstannanes with chlorotrimethylsilane but face limitations due to tin toxicity and reagent cost. Emerging methods use nickel catalysts with N-heterocyclic carbene (NHC) ligands to couple 1,2-dichloroethylene with silylzinc reagents, achieving >90% selectivity for the (E)-isomer at ambient temperatures [2] [6]. Catalyst poisoning by silicon remains a challenge, as Si-Cl bonds can undergo oxidative addition to metals, deactivating the catalyst.
Radical-mediated routes to 1-chlorovinyltrimethylsilane leverage silicon's ability to stabilize β-radical intermediates. Photoredox catalysis has emerged as a powerful method, utilizing visible light-activated catalysts (e.g., Ir(ppy)₃ or 4CzIPN) to generate radicals from alkyl iodides. These radicals add to vinylsilanes tethered via chlorosilane linkages, followed by β-scission to transfer the chlorovinyl group. A representative transformation involves:
Table 2: Radical Pathways to 1-Chlorovinyltrimethylsilane
Radical Source | Catalyst System | Key Intermediate | Product Features |
---|---|---|---|
Alkyl iodides | Ir(dtbbpy)(ppy)₂PF₆ / Blue LEDs | α-Silyl radical | High diastereoselectivity |
Tertiary bromides | Eosin Y / Triethylamine | Silacyclobutane | Functional group tolerance |
Epoxide-derived iodides | 4CzIPN / Bu₃N | β-Silyl carbocation | Redox-neutral conditions |
This strategy enables ring-opening of silacyclobutanes under mild conditions. For example, chloro-substituted silacyclobutanes undergo radical-induced C-Si bond cleavage with vinyl halides, yielding 1-chlorovinyltrimethylsilane alongside cyclic hydrocarbons. The reaction proceeds without exogenous fluoride, as the chlorosilane moiety facilitates intramolecular desilylation. Recent advances demonstrate enantioselective variants using chiral copper-bisoxazoline catalysts, achieving up to 96% ee in desymmetrizing silacyclobutane precursors [3] [6]. The redox-neutral character of these photoredox processes enhances sustainability by minimizing stoichiometric oxidants/reductants.
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